molecular formula C26H25N5O5S B4063545 2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

Cat. No.: B4063545
M. Wt: 519.6 g/mol
InChI Key: KXFWLQHXRHHDCT-UHFFFAOYSA-N
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Description

2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C26H25N5O5S and its molecular weight is 519.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.15764009 g/mol and the complexity rating of the compound is 978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cancer Research

  • Venetoclax Metabolism and Disposition: Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, shows significant promise in the treatment of hematologic malignancies. Its metabolism in humans involves hepatic clearance and fecal excretion, with notable biotransformation through enzymatic oxidation and nitro reduction, potentially involving gut bacteria. This study provides insight into the drug's pharmacokinetics, which could inform the development of related compounds (Hong Liu et al., 2017).

2. Cardiovascular Health

  • MCC-135 in Myocardial Infarction: Investigating MCC-135, a calcium modulator, in the context of reducing infarct size and preserving left ventricular function in myocardial infarction patients. This study, although not finding significant benefits, underscores the importance of exploring new therapeutic agents for heart disease (I. Jang et al., 2008).

3. Psychopharmacology

  • 5-HT1A Receptor Antagonists: Examining the in vivo occupancy of a novel 5-HT1A antagonist, demonstrating its potential for treating anxiety and mood disorders. This highlights the role of receptor-targeted therapies in mental health (E. Rabiner et al., 2002).

4. Neurotoxicity and Drug Safety

  • Party Pills and Piperazines: Studies on the effects of piperazine derivatives used in party pills, indicating their potential risks and impacts on human health. These findings emphasize the need for understanding the neurotoxicity and safety profile of recreational drugs (Joanne C Lin et al., 2011).

5. Environmental Health

  • Phthalate Exposure: Research on the exposure to phthalates and their metabolites in human populations, including pregnant women and children. This area of study is critical for assessing the environmental impact on human health and developing safer chemical alternatives (C. Bornehag et al., 2014).

Properties

IUPAC Name

2-[5-(4-benzylsulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S/c1-19-22-9-5-6-10-23(22)26(32)30(27-19)25-17-21(11-12-24(25)31(33)34)28-13-15-29(16-14-28)37(35,36)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFWLQHXRHHDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone
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2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.